molecular formula C9H6F3N B1318736 5-Methyl-2-(trifluoromethyl)benzonitrile CAS No. 886502-61-0

5-Methyl-2-(trifluoromethyl)benzonitrile

Cat. No. B1318736
CAS RN: 886502-61-0
M. Wt: 185.15 g/mol
InChI Key: WLMSAHJSXOSVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 886502-61-0 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 5-methyl-2-(trifluoromethyl)benzonitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(trifluoromethyl)benzonitrile is 1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3 . The InChI key is WLMSAHJSXOSVNE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethyl)benzonitrile is a liquid at room temperature . The storage temperature is ambient .

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

5-Methyl-2-(trifluoromethyl)benzonitrile has been used in various organic synthesis processes. For example, it has been involved in photoinduced reactions of 3‐Phenyl‐2H‐azirines, leading to the production of 5-alkoxy-3-oxazolines. This process is significant due to its regiospecific addition, which is critical in organic synthesis (Gilgen et al., 1975). Additionally, it has been utilized in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation, showcasing its potential in selective and efficient synthesis processes (Dunn et al., 2018).

2. Applications in Medicinal Chemistry

5-Methyl-2-(trifluoromethyl)benzonitrile has played a role in the synthesis of pharmaceutical compounds. For instance, it was used in the synthesis of the androgen receptor antagonist MDV3100, demonstrating its utility in developing therapeutics (Li Zhi-yu, 2012).

3. Electrochemical Applications

This compound has also been applied in the field of electrochemistry. A study used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries, improving cyclic stability and enhancing battery performance (Huang et al., 2014).

4. Role in the Development of Imaging Agents

In nuclear medicine, 5-Methyl-2-(trifluoromethyl)benzonitrile derivatives have been explored as positron emission tomography (PET) imaging agents. This demonstrates its potential in medical diagnostics, particularly in imaging of specific receptor subtypes in the brain (Shimoda et al., 2016).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H302+H332;H311;H315;H319 . The precautionary statements include P261;P280;P271 .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMSAHJSXOSVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590664
Record name 5-Methyl-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886502-61-0
Record name 5-Methyl-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886502-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.